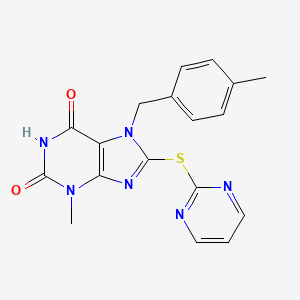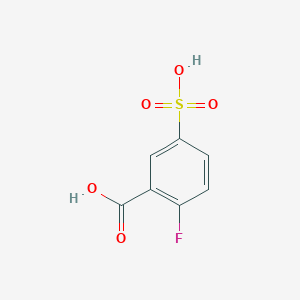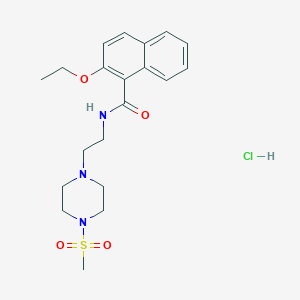
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol, also known as MOP, is a chiral alcohol that has been widely used in various scientific research applications. This compound is synthesized through a multi-step process, and its unique structure has led to its use in a variety of biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has been widely used in various scientific research applications due to its unique structure and properties. One of the primary applications of this compound is in the study of enzyme-catalyzed reactions. This compound has been shown to be an effective substrate for a variety of enzymes, including alcohol dehydrogenases and cytochrome P450 enzymes. This compound has also been used in the study of protein-ligand interactions, as it can form stable complexes with a variety of proteins.
Mecanismo De Acción
The mechanism of action of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is complex and not fully understood. However, it is believed that this compound acts as a co-factor in enzyme-catalyzed reactions, facilitating the transfer of electrons and protons between the enzyme and substrate. This compound has also been shown to interact with a variety of proteins, including cytochrome P450 enzymes and alcohol dehydrogenases, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects that make it a useful compound for scientific research. This compound has been shown to be an effective substrate for a variety of enzymes, and it can also form stable complexes with proteins. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol in lab experiments is its high degree of enantiomeric purity, which allows for more accurate and reproducible results. This compound is also a relatively stable compound that can be stored for extended periods without degradation. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its use in some laboratory settings.
Direcciones Futuras
There are many future directions for research involving (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol. One potential area of research is the development of new enzyme-catalyzed reactions using this compound as a substrate. Another potential direction is the study of this compound's interactions with proteins, which may provide insight into its mechanism of action. Additionally, the antioxidant properties of this compound may be useful in the development of new treatments for oxidative stress-related diseases. Overall, this compound is a versatile compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol involves a multi-step process that begins with the reaction of 2-methyl-1,3-propanediol with oxirane, followed by the addition of sodium hydride and 2-methyltetrahydrofuran. This process results in the formation of this compound with a high degree of enantiomeric purity. The synthesis of this compound is a complex process that requires careful attention to detail, and it is typically performed by experienced chemists in a laboratory setting.
Propiedades
IUPAC Name |
(2R)-2-methyl-3-(oxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)5-8-3-2-4-10-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOASAKTOAKPAB-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2441137.png)

![2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2441139.png)
![4-butoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2441143.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2441146.png)

![2-(4-ethoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441150.png)
![2-ethoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2441151.png)

![1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)


![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2441160.png)